

A Technical Guide to 4,6-Dimethoxy-2-methylpyrimidine and Its Analogs

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Compound of Interest

Compound Name: 4,6-Dimethoxy-2-methylpyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for **4,6-dimethoxy-2-methylpyrimidine** and outlines a key synthetic protocol for a structurally related and commercially significant analog, 4,6-dimethoxy-2-methylthiopyrimidine. The information herein is intended to support research and development activities in the pharmaceutical and agrochemical sectors.

Core Physicochemical Data

The fundamental properties of **4,6-dimethoxy-2-methylpyrimidine** are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

Property	Value
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂
Molecular Weight	154.17 g/mol [1]
IUPAC Name	4,6-dimethoxy-2-methylpyrimidine

Experimental Protocols: Synthesis of a Key Analog

While **4,6-dimethoxy-2-methylpyrimidine** itself is a known chemical entity, its derivatives, such as 4,6-dimethoxy-2-methylthiopyrimidine and 4,6-dimethoxy-2-methylsulfonylpyrimidine, are pivotal intermediates in the synthesis of various active compounds, particularly herbicides like bispyribac-sodium.[2] The following section details a facile and high-yield synthesis for 4,6-dimethoxy-2-methylthiopyrimidine, a direct precursor to the sulfonyl derivative.

Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine (4)

This protocol is adapted from a method achieving a 95.6% yield via nucleophilic substitution.[2]

Materials:

- 2-chloro-4,6-dimethoxy pyrimidine (17.5 g, 100 mmol)
- Tetrabutylammonium bromide (1.6 g, 5 mmol)
- 25% Sodium methyl mercaptide (30.1 g, 107 mmol)
- Methanol (80 mmol)
- Isopropanol
- Water

Procedure:

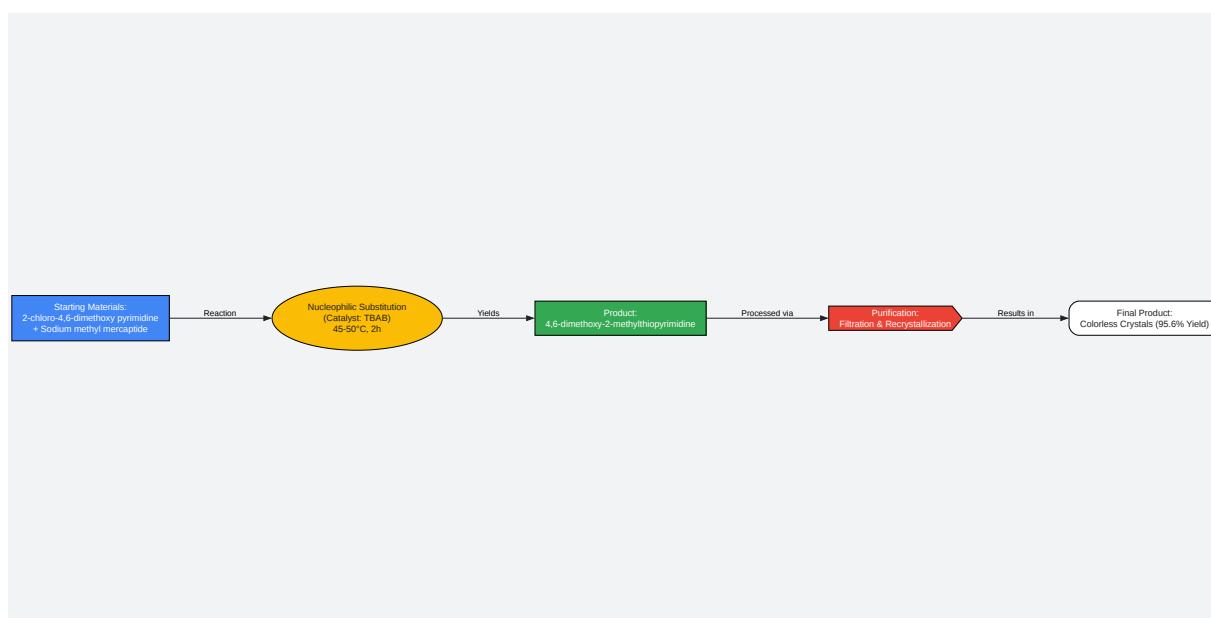
- A mixture of 2-chloro-4,6-dimethoxy pyrimidine, tetrabutylammonium bromide, 25% sodium methyl mercaptide, and methanol is prepared in a suitable reaction vessel.[2]
- The mixture is heated to 45°C and maintained at a temperature of 45-50°C for 2 hours with stirring.[2]
- During the reaction, an off-white precipitate will form.[2]
- Upon completion, the precipitate is collected by vacuum filtration.
- The collected solid is washed with cool water.[2]

- The crude product is recrystallized using an isopropanol:water (2:1) mixture to yield pure, colorless crystals of 4,6-dimethoxy-2-methylthiopyrimidine.[2]

This environmentally conscious method avoids the use of highly toxic reagents like dimethyl sulphate, which have been employed in other synthetic routes.[2] The resulting 4,6-dimethoxy-2-methylthiopyrimidine is a key intermediate that can be further oxidized to 4,6-dimethoxy-2-methylsulfonylpyrimidine, a crucial component in the development of pyrimidinyloxybenzoic acid herbicides.[2][3]

Visualized Synthetic Pathway

The following diagram illustrates the workflow for the nucleophilic substitution reaction described in the experimental protocol.



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Caption: Synthetic pathway for 4,6-dimethoxy-2-methylthiopyrimidine.

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